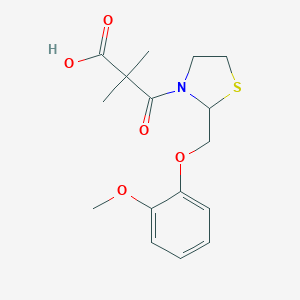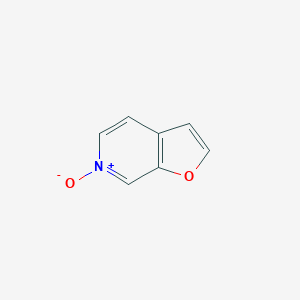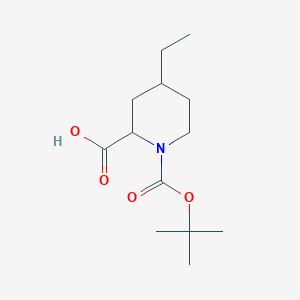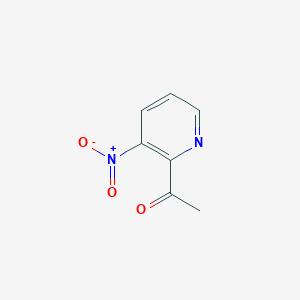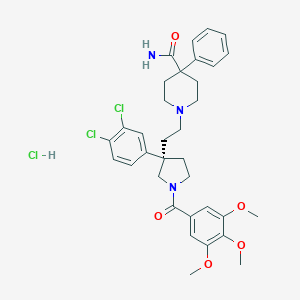
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related quinazoline derivatives often involves multiple steps, including selective nucleophilic attacks, cyclization, and etherification. For instance, a compound closely related to the target molecule was synthesized through a seven-step procedure starting from 3-hydroxy-4-methoxybenzoic acid methyl ester, highlighting the complexity and the strategic approach required in the synthesis of these compounds (Gong Ping, 2005). Such methodologies emphasize mild reaction conditions, the importance of starting materials, and the efficiency of the process to achieve the desired product.
Molecular Structure Analysis
Quinazoline derivatives exhibit interesting crystalline structures that are crucial for their biological activity. For example, a similar compound was shown to crystallize in an orthorhombic system, with specific molecular interactions like weak N–H…N hydrogen bonding contributing to a three-dimensional structure vital for its biological functions (Zhi-qiang Cai et al., 2019). These structural analyses are fundamental in understanding the interaction mechanisms of these compounds with biological targets.
Scientific Research Applications
Synthesis and Crystal Structure : A study on a related compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, focuses on its synthesis, crystal structure, and potential as an inhibitor for lung cancer cell proliferation (Cai et al., 2019).
Pharmacokinetic Evaluation : Another study explores the design, synthesis, and preliminary pharmacokinetic evaluation of d3-Poziotinib Hydrochloride, a derivative of 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yl pivalate, showing the compound's stability and potential in drug development (Ma et al., 2019).
Antitumor Activities : Research on 4-aminoquinazoline derivatives, including structures similar to the query compound, demonstrates their antitumor activities, particularly against certain cell lines, highlighting their potential in cancer therapy (Li, 2015).
Metabolite Identification : A study on HM781-36B, a tyrosine kinase inhibitor and related to the query compound, focuses on its metabolites and pharmacokinetics, crucial for understanding its behavior in vivo and in vitro (Kim et al., 2013).
Synthetic Methods : The synthesis of 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline is another area of research, contributing to the development of more efficient and yield-effective synthetic routes (Ping, 2005).
Novel Antitumor Agents : Novel 4-arylaminoquinazolines bearing specific moieties have been studied for their antitumor activity and as EGFRwt-TK inhibitors, showcasing the compound's potential in cancer treatment (Zhang et al., 2019).
properties
IUPAC Name |
[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl] acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O3.ClH/c1-9(23)25-16-6-11-14(7-15(16)24-2)20-8-21-17(11)22-10-3-4-13(19)12(18)5-10;/h3-8H,1-2H3,(H,20,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFWFFFXYPQXHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625991 | |
| Record name | 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride | |
CAS RN |
184475-70-5 | |
| Record name | 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





